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molecular formula C21H19ClN4O2 B8428210 5-Chloro-2-ethyl-9-methyl-13-(phenoxymethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

5-Chloro-2-ethyl-9-methyl-13-(phenoxymethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No. B8428210
M. Wt: 394.9 g/mol
InChI Key: LOWZYNIZJZKVGV-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

Using a procedure analogous to that described in Example 98, except sodium bis(trimethylsilyl)amide was employed as the base instead of potassium tert-butoxide, the title compound, m.p. 140°-141° C., was prepared from 2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one and phenol. The yield was 78% of theory.
Name
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].CC(C)([O-])C.[K+].[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[N:22]([CH3:38])[C:23](=[O:37])[C:24]3[CH:34]=[C:33]([CH2:35]Cl)[CH:32]=[N:31][C:25]=3[N:26]([CH2:29][CH3:30])[C:27]=2[N:28]=1.[C:39]1([OH:45])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[N:22]([CH3:38])[C:23](=[O:37])[C:24]3[CH:34]=[C:33]([CH2:35][O:45][C:39]4[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=4)[CH:32]=[N:31][C:25]=3[N:26]([CH2:29][CH3:30])[C:27]=2[N:28]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CCl)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)COC3=CC=CC=C3)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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